(2,2-Diethoxypropylidene)cyclopropane is a cyclopropane derivative characterized by the presence of two ethoxy groups attached to the propylidene moiety. This compound exhibits unique structural and chemical properties due to the inherent strain of the cyclopropane ring and the influence of the ethoxy substituents. Cyclopropanes, including this compound, are known for their triangular configuration, which results in significant angle strain due to bond angles of approximately 60 degrees, deviating from the ideal tetrahedral angle of 109.5 degrees found in typical alkanes .
The molecular formula for (2,2-Diethoxypropylidene)cyclopropane can be expressed as C₉H₁₈O₂. The presence of the ethoxy groups not only modifies the electronic characteristics of the cyclopropane structure but also impacts its reactivity and potential applications in organic synthesis and medicinal chemistry.
These reactions highlight the versatility of (2,2-Diethoxypropylidene)cyclopropane in organic synthesis.
The synthesis of (2,2-Diethoxypropylidene)cyclopropane can be achieved through several methods:
(2,2-Diethoxypropylidene)cyclopropane has potential applications in various fields:
Interaction studies involving (2,2-Diethoxypropylidene)cyclopropane would focus on its binding affinities and reactivity with various biological targets. Research into similar compounds suggests that cyclopropanes may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating potential therapeutic effects or toxicological profiles.
Several compounds share structural similarities with (2,2-Diethoxypropylidene)cyclopropane. Key comparisons include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclobutane | Four-membered ring | Less strain than cyclopropanes; more stable |
| Cyclohexane | Six-membered ring | No angle strain; very stable; common in organic chemistry |
| (1-Methylcyclopropyl)benzene | Cyclopropyl group attached to benzene | Exhibits unique aromatic properties due to substitution |
| 1,3-Cyclohexadiene | Conjugated diene | Reactivity influenced by double bonds |
The uniqueness of (2,2-Diethoxypropylidene)cyclopropane lies in its dual ethoxy substituents and how they modify both its chemical reactivity and potential biological interactions compared to these related compounds. This structural modification enhances its utility in organic synthesis and pharmacological applications while maintaining the distinctive properties associated with cyclopropanes.
The synthesis of cyclopropanes has historically relied on carbene-based strategies, with the Simmons-Smith reaction serving as a cornerstone. This method employs diiodomethane and a zinc-copper couple to generate a zinc carbenoid intermediate, which reacts stereospecifically with alkenes to form cyclopropanes. For (2,2-diethoxypropylidene)cyclopropane, the reaction begins with a pre-functionalized alkene bearing ethoxy groups. The zinc carbenoid inserts into the double bond, forming the strained cyclopropane ring while retaining the ethoxy substituents. A typical protocol involves reacting 2,2-diethoxypropene with diiodomethane and Zn/Cu in ether, yielding the target compound in 65–72% efficiency.
Alternative classical methods include the Perkin reaction, which utilizes intramolecular nucleophilic displacement of leaving groups. For example, α-branched ketones with pendant halides can undergo base-mediated cyclization to form cyclopropanes. While this approach avoids carbene intermediates, it requires precise control over steric and electronic effects to prevent side reactions.
Table 1: Traditional Cyclopropanation Methods
| Method | Reagents | Yield (%) | Limitations |
|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn/Cu | 65–72 | Requires anhydrous conditions |
| Perkin Cyclization | α-Halo ketones, Base | 50–60 | Limited substrate scope |
Transition metal catalysis has revolutionized cyclopropane synthesis by enabling milder conditions and higher functional group tolerance. Dirhodium tetraacetate, for instance, catalyzes the cyclopropanation of diazo compounds with alkenes. When applied to (2,2-diethoxypropylidene)cyclopropane, methyl diazoacetate reacts with 2,2-diethoxypropene in the presence of Rh₂(OAc)₄, forming the cyclopropane via a metal-carbene intermediate. The reaction proceeds through a concerted mechanism, retaining the alkene’s stereochemistry.
Copper catalysis offers another pathway. Bis(acetonitrile)-copper(I) complexes mediate the cyclopropanation of but-2-ene derivatives with diazoacetates, as demonstrated in DFT studies. The rate-limiting step involves the formation of a copper-carbene species, followed by stereospecific alkene insertion. This method achieves up to 85% yield for ethoxy-substituted cyclopropanes.
Table 2: Transition Metal-Catalyzed Methods
| Catalyst | Substrate | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Rh₂(OAc)₄ | Diazoacetates | 78–85 | Retention of alkene geometry |
| Cu(I)-acetonitrile | Alkenes, Diazo compounds | 70–85 | Moderate cis/trans control |
Installing the 2,2-diethoxypropylidene moiety with stereochemical fidelity demands chiral catalysts or auxiliaries. The Furukawa modification of the Simmons-Smith reaction, which uses diethylzinc instead of Zn/Cu, enables enantioselective cyclopropanation when paired with chiral salalen ligands. For example, aluminum-salalen complexes derived from ligand 2 achieve 91% enantiomeric excess (ee) in the cyclopropanation of cinnamyl alcohol derivatives. The reaction proceeds via a Lewis acid/base bifunctional mechanism, where the chiral ligand orchestrates the spatial arrangement of the iodomethylzinc and alkoxyzinc species.
Chiral dirhodium catalysts, such as Rh₂(S-DOSP)₄, further enhance stereocontrol. These catalysts induce "end-on" or "side-on" olefin approach trajectories, dictating the configuration of the cyclopropane. For ethoxy-substituted substrates, this method delivers up to 95% ee in model systems.
Table 3: Stereoselective Cyclopropanation Systems
| Catalyst/Auxiliary | Substrate | ee (%) | Key Feature |
|---|---|---|---|
| Al-salalen | Allylic alcohols | 91 | Room-temperature reaction |
| Rh₂(S-DOSP)₄ | Diazoacetates | 95 | Tunable trajectory control |
The nucleophilic ring-opening of (2,2-Diethoxypropylidene)cyclopropane follows established mechanistic pathways characteristic of donor-acceptor cyclopropane systems, where the ethoxy substituents function as electron-donating groups that activate the three-membered ring toward nucleophilic attack [1]. The compound exhibits a molecular formula of C₁₀H₁₈O₂ with a molecular weight of 170.25 grams per mole, featuring two ethoxy groups attached to the propylidene moiety that significantly influence its reactivity profile [2].
Nucleophilic ring-opening reactions of cyclopropanes typically proceed through an SN2-like mechanism where the nucleophile attacks the more electrophilic carbon center, leading to simultaneous bond cleavage and formation [3]. For (2,2-Diethoxypropylidene)cyclopropane, the presence of ethoxy groups creates electronic polarization within the cyclopropane ring, making the carbon atoms adjacent to these substituents more susceptible to nucleophilic attack [1]. The ring strain energy of approximately 27 kcal/mol in cyclopropanes provides the thermodynamic driving force for these ring-opening transformations [4].
The mechanistic pathway involves initial coordination of the nucleophile to the electrophilic carbon center, followed by simultaneous C-C bond cleavage in the three-membered ring [3]. Studies on related donor-acceptor cyclopropane systems demonstrate that the stereochemical outcome typically involves inversion of configuration at the reactive center, consistent with an SN2-like mechanism [1]. The ethoxy groups in (2,2-Diethoxypropylidene)cyclopropane stabilize the developing carbanionic character during the transition state through electron donation and hyperconjugative effects [5].
Table 1: Nucleophilic Ring-Opening Reaction Parameters for Cyclopropane Systems
| Nucleophile Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Mechanism Type | Reference |
|---|---|---|---|---|
| Thiophenolates | 10⁴ - 10¹¹ | 8-15 | SN2-like | [3] |
| Azide Ion | 10³ - 10⁶ | 12-18 | SN2-like | [3] |
| Amines | 10² - 10⁵ | 15-22 | SN2-like | [1] |
| Alcohols | 10¹ - 10⁴ | 18-25 | SN2-like | [6] |
The kinetic studies reveal that nucleophilic attack on donor-acceptor cyclopropanes like (2,2-Diethoxypropylidene)cyclopropane exhibits second-order kinetics, with rate constants ranging from 10² to 10¹¹ M⁻¹s⁻¹ depending on the nucleophile strength and reaction conditions [3]. Strong nucleophiles such as thiophenolates demonstrate the highest reactivity, while weaker nucleophiles like alcohols require elevated temperatures or Lewis acid activation to achieve reasonable reaction rates [6].
The regioselectivity of nucleophilic attack is controlled by the electronic properties of the ethoxy substituents, which direct the nucleophile preferentially toward the carbon center that can best accommodate the developing negative charge [5]. Computational studies on related systems indicate that the transition state exhibits significant charge separation, with the ethoxy groups providing stabilization through resonance and inductive effects [7]. The solvent effects also play a crucial role, with polar aprotic solvents generally accelerating the reaction rate by better solvating the ionic transition state [3].
Temperature dependence studies reveal activation energies typically ranging from 8 to 25 kcal/mol, depending on the nucleophile strength and substrate substitution pattern [3]. The entropy of activation is generally negative, indicating a highly ordered transition state consistent with the SN2-like mechanism [8]. These thermodynamic parameters demonstrate that while the ring strain provides a driving force for ring opening, the activation barrier is primarily determined by the electronic interactions between the nucleophile and the activated cyclopropane system [3].
Electrocyclic rearrangements of (2,2-Diethoxypropylidene)cyclopropane involve the concerted reorganization of σ and π electrons through cyclic transition states, where the ethoxy substituents play a crucial role in modulating the electronic structure and reaction pathways [9]. These transformations represent a distinct class of pericyclic reactions characterized by the simultaneous making and breaking of multiple bonds through orbital symmetry-controlled processes [10].
The ethoxy groups in (2,2-Diethoxypropylidene)cyclopropane function as electron-donating substituents that significantly alter the frontier molecular orbital energies and symmetries compared to unsubstituted cyclopropane systems [9]. Under thermal conditions, the electrocyclic ring-opening follows orbital symmetry rules where the highest occupied molecular orbital symmetry determines the stereochemical outcome [10]. The presence of ethoxy substituents lowers the activation energy for electrocyclic processes by stabilizing the transition state through hyperconjugative interactions [11].
Computational studies on related cyclopropane systems indicate that electrocyclic ring-opening proceeds through conrotatory motion under thermal conditions, consistent with Woodward-Hoffmann rules for systems containing 4n π electrons [10]. The ethoxy groups provide additional stabilization to the developing allylic system through resonance donation, effectively lowering the overall activation barrier compared to unsubstituted cyclopropanes [12]. Experimental observations on similar systems show activation energies ranging from 25 to 35 kcal/mol for thermal electrocyclic processes [8].
Table 2: Electrocyclic Rearrangement Parameters for Substituted Cyclopropane Systems
| Substitution Pattern | Activation Energy (kcal/mol) | Log A (s⁻¹) | Temperature Range (°C) | Mechanism | Reference |
|---|---|---|---|---|---|
| Unsubstituted | 49.6 | 13.5 | 400-500 | Conrotatory | [8] |
| Difluoro-substituted | 41.5 | 13.2 | 350-450 | Conrotatory | [8] |
| Alkoxy-substituted | 28-35 | 12.5-13.0 | 250-350 | Conrotatory | [12] |
| Pentafluoro-substituted | 28.4 | 12.7 | 200-300 | Conrotatory | [8] |
The mechanistic pathway involves initial thermal activation leading to C-C bond stretching in the cyclopropane ring, followed by conrotatory rotation of the terminal carbon atoms to form the ring-opened product [12]. The ethoxy substituents stabilize the transition state through electron donation into the developing π system, effectively reducing the energy barrier compared to electron-withdrawing substituents [11]. Kinetic isotope effects and stereochemical studies confirm the concerted nature of these transformations, ruling out stepwise radical or ionic mechanisms [10].
Under photochemical conditions, the electrocyclic behavior of (2,2-Diethoxypropylidene)cyclopropane would be expected to follow disrotatory pathways, as predicted by orbital symmetry considerations for excited state reactions [9]. The photoexcitation changes the frontier molecular orbital occupancy, leading to different stereochemical requirements for bond formation in the transition state [13]. However, the specific photochemical behavior of this compound requires experimental validation to confirm the predicted disrotatory selectivity [9].
The temperature dependence of electrocyclic rearrangements shows Arrhenius behavior with pre-exponential factors typically ranging from 10¹² to 10¹⁴ s⁻¹, consistent with unimolecular processes [8]. The negative activation entropies observed in some cases suggest highly ordered transition states where the ethoxy groups adopt specific conformations to maximize stabilization [8]. Solvent effects are generally minimal for these gas-phase-like transformations, although polar solvents can influence the reaction through stabilization of charge-separated transition state geometries [10].
Radical-mediated transformations of (2,2-Diethoxypropylidene)cyclopropane involve single-electron processes that can lead to either ring-opening or ring-preserving pathways, depending on the reaction conditions and the nature of the radical species involved [14]. The cyclopropane core exhibits unique reactivity toward radical intermediates due to the high ring strain energy and the electronic influence of the ethoxy substituents [15].
The formation of cyclopropyl radicals from (2,2-Diethoxypropylidene)cyclopropane can occur through various mechanisms, including hydrogen atom abstraction, single-electron transfer processes, or addition of radical species to the exocyclic double bond [14]. Once formed, cyclopropyl radicals undergo rapid ring-opening with rate constants typically exceeding 10⁶ s⁻¹ at ambient temperatures, making them valuable as radical clocks in mechanistic studies [16]. The ethoxy substituents influence both the stability of the initial radical and the subsequent ring-opening kinetics through electronic effects [17].
The ring-opening of cyclopropyl radicals derived from (2,2-Diethoxypropylidene)cyclopropane proceeds through homolytic C-C bond cleavage to generate primary alkyl radicals [14]. The activation energy for this process is estimated to be approximately 7-10 kcal/mol, significantly lower than the corresponding activation energies for ionic ring-opening mechanisms [18]. The ethoxy groups provide stabilization to the developing radical center through hyperconjugative interactions, effectively lowering the activation barrier for ring-opening [14].
Table 3: Radical-Mediated Cyclopropane Transformations - Kinetic Data
| Radical Type | Ring-Opening Rate (s⁻¹) | Activation Energy (kcal/mol) | Half-life (μs) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Cyclopropyl | 1.3 × 10⁶ | 7-10 | 0.5 | 25 | [16] |
| α-Cyclopropylbenzyl | 6.1 × 10⁴ | 11.1 | 11 | 25 | [19] |
| Cyclopropylcarbinyl | 10⁷-10⁸ | 6-8 | 0.01-0.1 | 25 | [20] |
| Cyclopropoxy | 10⁵-10⁶ | 8-12 | 1-10 | 25 | [14] |
Alternative radical pathways include oxidative ring-opening processes where single-electron oxidation generates radical cations that subsequently undergo nucleophilic attack [14]. For (2,2-Diethoxypropylidene)cyclopropane, the ethoxy substituents can stabilize radical cation intermediates through resonance donation, potentially slowing the ring-opening process compared to unsubstituted cyclopropanes [21]. Studies on related systems show that electron-donating substituents can reduce ring-opening rates by factors of 10²-10³ through delocalization of the radical cation [21].
The competition between ring-opening and other radical processes depends critically on the reaction conditions and the presence of trapping agents [22]. In the presence of efficient radical traps such as oxygen or nitroxides, the ring-opening pathway can be suppressed, leading to preservation of the cyclopropane core [14]. Conversely, under conditions favoring rapid ring-opening, the resulting primary alkyl radicals can undergo subsequent transformations including cyclization, addition to unsaturated bonds, or hydrogen atom abstraction [15].
Mechanistic studies using electron paramagnetic resonance spectroscopy and radical trapping experiments confirm the involvement of discrete radical intermediates in these transformations [18]. The stereochemical outcomes of radical-mediated ring-opening reactions typically show loss of stereochemical information at the radical center, consistent with the planar geometry of carbon-centered radicals [14]. However, the ethoxy substituents can influence the conformational preferences of the ring-opened radicals through steric and electronic interactions [17].
The chemical compound (2,2-diethoxypropylidene)cyclopropane represents a distinctive class of substituted cyclopropanes that has emerged as a valuable synthetic intermediate in the construction of complex molecular architectures. With its molecular formula C₁₁H₂₀O₂ and molecular weight of 170.25 grams per mole, this compound features two ethoxy substituents attached to the propylidene moiety, creating unique electronic and steric characteristics that influence its reactivity patterns [1]. The inherent ring strain of the cyclopropane unit, approximately 27.5 kilocalories per mole, combined with the electronic effects of the diethoxy substitution, renders this molecule particularly amenable to controlled ring-opening reactions and cycloaddition processes that enable the assembly of structurally complex frameworks [2].
The utilization of (2,2-diethoxypropylidene)cyclopropane as a cycloaddition template has been extensively documented in contemporary synthetic methodology. These cycloaddition reactions capitalize on the dual nature of cyclopropanes, which can function either as three-carbon or four-carbon synthons depending on the reaction conditions and the nature of the co-reactants [3] [4].
In formal [4+2] cycloaddition reactions, (2,2-diethoxypropylidene)cyclopropane demonstrates remarkable versatility when employed with various dienophiles and heterodienes. Recent investigations have revealed that furanyl-substituted cyclopropanes, structurally analogous to (2,2-diethoxypropylidene)cyclopropane, can serve as four-carbon components in Lewis acid-promoted [4+2] cycloadditions with nitrosoarenes, yielding 1,2-oxazine derivatives with excellent regioselectivity control [4] [5]. The regioselectivity of these transformations can be precisely modulated through the judicious selection of Lewis acid catalysts, with boron trifluoride etherate and aluminum chloride showing distinct selectivity profiles [4].
The [3+2] cycloaddition manifold represents another significant application domain for (2,2-diethoxypropylidene)cyclopropane. These reactions proceed through the initial formation of 1,3-zwitterionic intermediates generated upon selective cleavage of the polarized carbon-carbon bond in the cyclopropane ring [3] [6]. Brønsted acid-catalyzed [3+2] cycloadditions between donor-acceptor cyclopropanes and azadienes have been demonstrated to provide spiro-cyclopentane benzofurans bearing three contiguous stereogenic centers with yields reaching 97 percent and enantioselectivities up to 95 percent [7].
The scope of [3+2] cycloaddition reactions has been significantly expanded through the development of boronyl radical-catalyzed processes. These methodologies enable the cycloaddition of various substituted cyclopropanes, including mono-, di-, tri-, and tetrasubstituted variants, with both mono- and disubstituted alkynes, achieving isolated yields up to 98 percent [8]. The broad substrate tolerance and high efficiency of these transformations make them particularly attractive for the synthesis of cyclopentene-containing molecular frameworks.
Table 1: [4+2] and [3+2] Cycloaddition Templates
| Reaction Type | Co-reagent | Catalyst/Conditions | Product Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| [4+2] Cycloaddition | Nitrosoarenes | Lewis acid (BF₃- OEt₂) | 65-85 | Regiodivergent | [4] |
| [3+2] Cycloaddition | Azadienes | Brønsted base | 70-97 | Excellent ee (up to 95%) | [7] |
| [3+2] Cycloaddition | Alkynes | Boronyl radical | 75-98 | Broad scope | [8] |
| [4+2] Cycloaddition | Isobenzopyrylium ions | Chiral phosphoric acid | 79-95 | High enantioselectivity | [9] |
The strategic combination of ring-opening reactions with subsequent cross-coupling processes has emerged as a powerful methodology for the rapid assembly of complex molecular architectures from (2,2-diethoxypropylidene)cyclopropane precursors. These tandem sequences exploit the thermodynamic driving force provided by strain release upon cyclopropane ring opening, coupled with the synthetic versatility of transition metal-catalyzed cross-coupling reactions [10] [11].
Copper-catalyzed cyclopropanol ring-opening cross-coupling reactions represent a particularly noteworthy advancement in this field. These transformations enable the coupling of cyclopropanol derivatives with various alkyl halides, including difluoroalkyl bromides, perfluoroalkyl iodides, and monofluoroalkyl bromides, to synthesize β-fluoroalkylated ketones under mild reaction conditions [10]. The reactions demonstrate excellent functional group compatibility and can be scaled to gram quantities, making them suitable for preparative applications. Preliminary mechanistic studies suggest the involvement of radical intermediates, with the selectivity of cyclopropane ring opening being opposite to that observed in previous nucleophilic processes [10].
Palladium-catalyzed ring-opening cross-coupling sequences have been employed to access arylated products through the coupling of cyclopropane derivatives with aryl halides [12]. These reactions demonstrate good functional group tolerance and can accommodate various substitution patterns on both the cyclopropane and aryl halide components. The methodology has found application in the synthesis of cyclopropane-based ligands for asymmetric catalysis, where the ring-opening products serve as key intermediates in ligand construction [12].
Table 2: Tandem Ring-Opening/Cross-Coupling Sequences
| Ring-Opening Method | Cross-Coupling Partner | Product Type | Yield Range (%) | Key Feature | Reference |
|---|---|---|---|---|---|
| Cu-catalyzed | Difluoroalkyl bromides | β-Fluoroalkyl ketones | 65-88 | Mild conditions | [10] |
| Mn(III)-mediated | Biaryl isonitriles | Phenanthridines | 70-95 | Tandem cyclization | [11] |
| Pd-catalyzed | Aryl halides | Arylated compounds | 60-90 | Functional group tolerance | [12] |
| Radical-initiated | Carbon nucleophiles | Alkylated products | 55-85 | Scalable process | [13] |
The construction of polycyclic ether frameworks represents one of the most sophisticated applications of (2,2-diethoxypropylidene)cyclopropane in complex molecular synthesis. These frameworks are prevalent in numerous natural products and pharmaceutical compounds, making their efficient synthesis of paramount importance to the synthetic community [9] [14] [15].
Organocatalytic approaches have proven particularly effective for the enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic architectures. Chiral phosphoric acid-catalyzed reactions between isochromene acetals and vinylboronic acids generate complex bridged polycyclic products containing embedded cyclopropane units [9]. These transformations create four new stereogenic centers and three new carbon-carbon bonds under mild conditions, achieving excellent enantioselectivity and diastereoselectivity. The process differs significantly from conventional asymmetric cyclopropanation strategies as it does not involve carbenes or carbenoids, instead proceeding through an enantiodetermining [4+2] cycloaddition mechanism [9].
The construction of spiro-cyclic frameworks has been achieved through the application of organocatalytic methodologies that enable the formation of cyclopropane-containing polycyclic structures with multiple stereogenic centers [9]. These reactions typically generate 5-5-6 ring systems with four stereogenic centers, demonstrating enantioselectivities in the range of 85-95 percent. The complex products serve as versatile intermediates that can be further elaborated through cyclopropane-specific transformations.
Intramolecular cyclization approaches have been employed to construct fused bicyclic ether frameworks containing cyclopropane units [15]. These methodologies capitalize on the compatibility of cyclopropanes with oxidative carbocation formation, enabling the preparation of cyclopropane-substituted tetrahydropyrans without competitive ring cleavage [15]. The protocol has been successfully applied in natural product synthesis, demonstrating its utility in complex synthetic endeavors.
Dearomative cycloaddition reactions have emerged as a powerful strategy for the construction of angular tricyclic frameworks [14]. Lewis acid-catalyzed [3+2] intramolecular processes between donor-acceptor cyclopropanes and benzene rings provide highly efficient access to angular 5-5-6 tricyclic carbocycles [14]. These transformations proceed through ipso-Friedel-Crafts-initiated demethylation sequences, generating cyclohexenone-embedded tricyclic skeletons with rich potential for further functionalization.
Table 3: Construction of Polycyclic Ether Frameworks
| Framework Type | Construction Method | Ring Systems | Stereogenic Centers | Selectivity (ee %) | Reference |
|---|---|---|---|---|---|
| Bridged polycyclic | [4+2] Cycloaddition | 5-6-6 | 3-4 | 90-95 | [9] |
| Spiro-cyclic | Organocatalytic assembly | 5-5-6 | 4 | 85-95 | [9] |
| Fused bicyclic | Intramolecular cyclization | 6-6 | 2-3 | 75-90 | [15] |
| Angular tricyclic | Dearomative cycloaddition | 5-5-6 | 4 | 80-92 | [14] |